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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of J-104129, a potent and selective

antagonist for the M3 muscarinic acetylcholine receptor. The information compiled herein

focuses on its receptor binding profile, functional activity, and the experimental methodologies

used for its characterization.

Core Compound Information
J-104129 is chemically identified as (2R)-N-[1-(4-methyl-3-pentenyl)piperidin-4-yl]-2-

cyclopentyl-2-hydroxy-2-phenylacetamide.[1] It was developed as a highly selective antagonist

for the M3 muscarinic receptor, with potential therapeutic applications in conditions

characterized by smooth muscle hyperactivity, such as obstructive airway diseases.[1]

Quantitative Data Summary
The selectivity of J-104129 has been primarily characterized through its binding affinity for the

M3 and M2 muscarinic receptor subtypes. The following tables summarize the available

quantitative data from in vitro and in vivo studies.

Table 1: Muscarinic Receptor Binding Affinity of J-
104129
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Receptor Subtype Ki (nM) Species Source

M3 4.2 Human [1][2]

M2 490 Human [1]

M1 Data not available - -

M4 Data not available - -

M5 Data not available - -

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki

value indicates a higher binding affinity.

Based on the available data, J-104129 exhibits a 120-fold selectivity for the M3 receptor over

the M2 receptor.[1]

Table 2: Functional Antagonism and In Vivo Efficacy of
J-104129

Assay Parameter Value Species/Model Source

Isolated Trachea

Assay
KB (nM) 3.3 Rat [1]

In Vivo

Bronchoconstricti

on

ED50 (mg/kg,

p.o.)
0.58 Rat [1][2]

KB (Equilibrium Dissociation Constant of an Antagonist): The concentration of antagonist that

requires a doubling of the agonist concentration to produce the same response. ED50 (Median

Effective Dose): The dose that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Experimental Workflows
To understand the mechanism of action of J-104129 and the methods used to characterize it,

the following diagrams illustrate the M3 receptor signaling pathway and a typical experimental

workflow for determining binding affinity.
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M3 Muscarinic Receptor Signaling Pathway.
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Workflow for a Radioligand Displacement Binding Assay.

Experimental Protocols
The characterization of J-104129 involves several key experimental procedures. The following

sections detail the generalized protocols for these assays.

Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific

receptor.
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Objective: To measure the ability of J-104129 to displace a known radiolabeled ligand from

muscarinic receptors.

Materials:

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human

recombinant M2 or M3 muscarinic receptors.

Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic

antagonist.

Test compound: J-104129.

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g.,

atropine).

Assay buffer (e.g., phosphate-buffered saline).

Glass fiber filters.

Scintillation fluid.

Procedure:

Cell membranes expressing the target receptor are incubated in the assay buffer.

A fixed concentration of the radioligand ([³H]-NMS) is added to the incubation mixture.

Varying concentrations of the unlabeled test compound (J-104129) are added to compete

with the radioligand for binding to the receptor.

A parallel set of experiments is conducted in the presence of a high concentration of a

non-labeled antagonist to determine non-specific binding.

The mixture is incubated to allow binding to reach equilibrium.

The incubation is terminated by rapid vacuum filtration through glass fiber filters, which

traps the cell membranes with the bound radioligand.
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The filters are washed with ice-cold buffer to remove any unbound radioligand.

The radioactivity retained on the filters is measured by liquid scintillation counting.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The concentration of J-104129 that inhibits 50% of the specific binding of the radioligand

(IC50) is determined by non-linear regression analysis of the competition curve.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Functional Assays: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in

intracellular calcium, a key downstream event of M3 receptor activation.

Objective: To determine the functional potency of J-104129 as an M3 receptor antagonist.

Materials:

CHO cells stably expressing the human M3 receptor.

A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

A muscarinic agonist (e.g., carbachol or acetylcholine).

Test compound: J-104129.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Procedure:

CHO-M3 cells are seeded in a multi-well plate and cultured to an appropriate confluency.
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The cells are loaded with a calcium-sensitive fluorescent dye, which enters the cells and is

cleaved to its active, fluorescent form.

The cells are then incubated with varying concentrations of J-104129 or vehicle.

A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to stimulate the

M3 receptors.

The change in intracellular calcium concentration is measured by monitoring the

fluorescence intensity using a plate reader.

Data Analysis:

The ability of J-104129 to inhibit the agonist-induced calcium response is quantified.

The concentration of J-104129 that produces a 50% inhibition of the maximal agonist

response (IC50) is determined.

This data can be used to calculate a functional measure of antagonist potency, such as

the pA2 value from a Schild analysis.

Functional Assays: Inositol Phosphate Accumulation
This assay provides another measure of M3 receptor functional activity by quantifying the

production of inositol phosphates, a second messenger in the Gq signaling pathway.

Objective: To assess the antagonistic effect of J-104129 on agonist-stimulated

phosphoinositide hydrolysis.

Materials:

Cells expressing the M3 receptor (e.g., CHO-M3 cells).

[³H]-myo-inositol for radiolabeling of cellular phosphoinositides.

A muscarinic agonist (e.g., carbachol).

Test compound: J-104129.
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Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation

of inositol phosphates.

Reagents for extraction and separation of inositol phosphates (e.g., trichloroacetic acid,

Dowex anion-exchange resin).

Procedure:

Cells are incubated overnight with [³H]-myo-inositol to label the cellular phosphoinositide

pool.

The cells are pre-incubated with LiCl.

Varying concentrations of J-104129 are added, followed by a fixed concentration of the

muscarinic agonist.

The incubation is stopped, and the cells are lysed.

The total [³H]-inositol phosphates are separated from the free [³H]-myo-inositol using

anion-exchange chromatography.

The amount of radioactivity corresponding to the accumulated inositol phosphates is

quantified by scintillation counting.

Data Analysis:

The inhibitory effect of J-104129 on the agonist-induced accumulation of inositol

phosphates is determined.

An IC50 value is calculated, representing the concentration of J-104129 that causes a

50% reduction in the agonist-stimulated response.

This technical guide provides a comprehensive overview of the M3 receptor selectivity of J-
104129 based on publicly available data. The high selectivity for the M3 over the M2 receptor

subtype, demonstrated through both binding and functional assays, underscores its potential

as a targeted therapeutic agent. The detailed experimental protocols offer a foundational

understanding of the methodologies employed in the characterization of such compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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